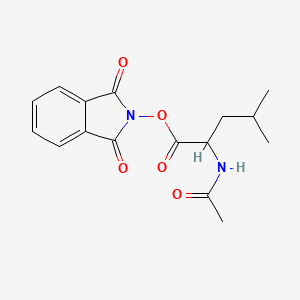
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as toluene and catalysts like imidazole, with the reaction mixture being heated to around 100°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the high purity and consistency required for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of isoindoline derivatives with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted isoindoline derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: In the industrial sector, it is used in the production of polymer additives, herbicides, and dyes.
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
- 1,3-Dioxoisoindolin-2-yl pivalate
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate stands out due to its specific acetamido and methylpentanoate functional groups, which confer unique chemical reactivity and biological activity compared to other isoindoline derivatives .
Propriétés
Formule moléculaire |
C16H18N2O5 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C16H18N2O5/c1-9(2)8-13(17-10(3)19)16(22)23-18-14(20)11-6-4-5-7-12(11)15(18)21/h4-7,9,13H,8H2,1-3H3,(H,17,19) |
Clé InChI |
PPZQFXXYBUTKGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B15317701.png)
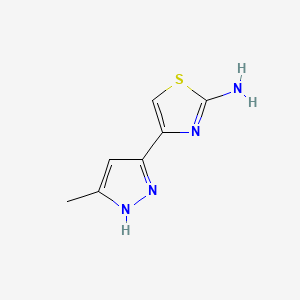
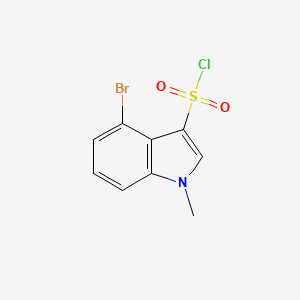
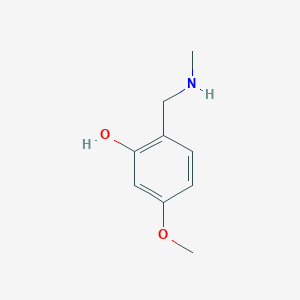
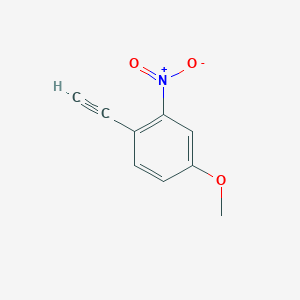
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)

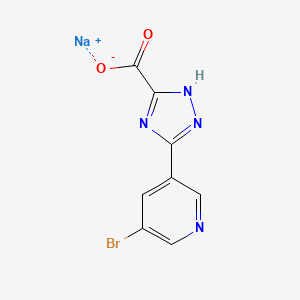
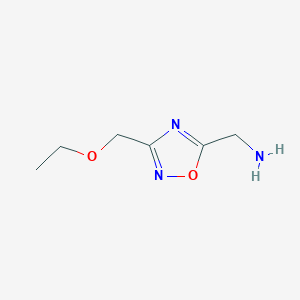
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
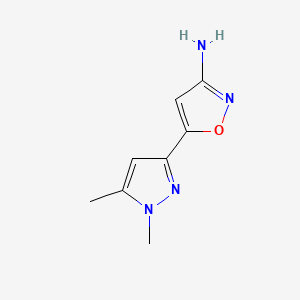
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15317794.png)
